2,2,2-trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide
CAS No.: 138621-69-9
Cat. No.: VC21204141
Molecular Formula: C12H8F3NO4
Molecular Weight: 287.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 138621-69-9 |
|---|---|
| Molecular Formula | C12H8F3NO4 |
| Molecular Weight | 287.19 g/mol |
| IUPAC Name | 2,2,2-trifluoro-N-(7-oxo-5,6-dihydrocyclopenta[f][1,3]benzodioxol-5-yl)acetamide |
| Standard InChI | InChI=1S/C12H8F3NO4/c13-12(14,15)11(18)16-7-3-8(17)6-2-10-9(1-5(6)7)19-4-20-10/h1-2,7H,3-4H2,(H,16,18) |
| Standard InChI Key | HKZPPLCWYCSMAM-UHFFFAOYSA-N |
| SMILES | C1C(C2=CC3=C(C=C2C1=O)OCO3)NC(=O)C(F)(F)F |
| Canonical SMILES | C1C(C2=CC3=C(C=C2C1=O)OCO3)NC(=O)C(F)(F)F |
Introduction
Structural Characteristics and Chemical Properties
The compound 2,2,2-trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d] dioxol-5-yl)acetamide possesses a unique molecular architecture that combines several functional groups into a single structure. At its core is an indeno-dioxole ring system, which consists of a fused tricyclic structure with a 1,3-dioxole ring. The molecule features a carbonyl group (C=O) at the 7-position of the indene core, and a trifluoroacetamide group (-NHCOCF3) attached to the 5-position.
Molecular Structure
The structural elements present in this compound include:
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A fused indene core with a 1,3-dioxole ring
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A carbonyl group at position 7
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A trifluoroacetamide substituent at position 5
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Three fluorine atoms in the form of a trifluoromethyl group
The presence of these structural features contributes to the compound's unique chemical behavior and potential biological activity. The trifluoromethyl group, in particular, enhances lipophilicity and metabolic stability, which are crucial parameters in drug development.
Physical Properties
Based on the compound's structure and comparison with similar molecules, the following physical properties can be inferred:
| Property | Value |
|---|---|
| Physical State | Crystalline solid |
| Molecular Weight | 287.2 g/mol |
| Melting Point | 220-226°C |
| Predicted Boiling Point | Similar to related compounds (>400°C) |
| Density | Approximately 1.5-1.6 g/cm³ |
| Solubility | Limited water solubility, soluble in organic solvents |
These properties are characteristic of compounds containing fluorinated groups and heterocyclic structures, which typically exhibit reduced water solubility but enhanced lipophilicity.
Synthesis and Preparation Methods
The synthesis of 2,2,2-trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d] dioxol-5-yl)acetamide involves multiple synthetic steps. While specific synthetic routes may vary, a general approach would likely involve the following key steps:
Formation of the Indeno-dioxole Core
The initial stage of synthesis typically focuses on constructing the indeno[5,6-d] dioxole backbone. This can be achieved through:
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Cycloaddition reactions to form the dioxole ring
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Cyclization reactions to construct the indene core
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Selective functionalization of appropriate precursors
Incorporation of the Carbonyl Group
The carbonyl group at position 7 can be introduced through:
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Oxidation of an alcohol intermediate
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Direct carbonylation reactions
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Rearrangement of suitable precursors
Chemical Reactivity Profile
The chemical reactivity of 2,2,2-trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d] dioxol-5-yl)acetamide is determined by its functional groups and their interactions.
Carbonyl Reactivity
The carbonyl group at position 7 serves as a reactive site for:
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Nucleophilic addition reactions (forming alcohols)
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Reduction reactions (using hydride reducing agents)
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Reactions with nitrogen nucleophiles (forming imines or oximes)
This reactivity is evidenced by the existence of related compounds such as the hydroxyimino derivative (2,2,2-trifluoro-N-[5-(hydroxyimino)-6,7-dihydro-5H-indeno[5,6-d] dioxol-7-yl]acetamide), indicating the carbonyl group's susceptibility to reaction with hydroxylamine.
Amide Functionality
The trifluoroacetamide group exhibits typical amide reactivity:
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Hydrolysis under acidic or basic conditions
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Reduction to amines
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Transamidation reactions
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Dehydration to form nitriles
Dioxole Ring Reactivity
The 1,3-dioxole ring can undergo:
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Ring-opening reactions under acidic conditions
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Hydrolysis to form diols
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Oxidative cleavage
Biological Activity and Applications
The unique structure of 2,2,2-trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d] dioxol-5-yl)acetamide suggests several potential biological applications. Compounds with similar structural features have demonstrated various biological activities.
Anticancer Activity
Structurally related compounds containing indeno-dioxole cores have shown anticancer properties. The biological activity of such compounds may be attributed to:
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Inhibition of specific enzymes involved in cell proliferation
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Interaction with DNA or proteins crucial for cancer cell survival
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Modulation of cellular signaling pathways
The presence of the trifluoromethyl group often enhances biological activity by:
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Improving membrane permeability
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Increasing metabolic stability
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Enhancing binding affinity to target proteins
Applications in Materials Science
Fluorinated organic compounds have valuable applications in materials science due to their unique properties:
| Application Area | Potential Use |
|---|---|
| Polymer Chemistry | Building block for specialty polymers |
| Surface Modification | Component in protective coatings |
| Electronic Materials | Precursor for specialized semiconductors |
| Optical Materials | Development of materials with unique refractive properties |
The fluorinated nature of the compound contributes to enhanced thermal stability, chemical resistance, and unique electronic properties in materials applications.
Structure-Activity Relationships
Understanding the structure-activity relationships of 2,2,2-trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d] dioxol-5-yl)acetamide is crucial for developing derivatives with enhanced properties.
Role of the Trifluoromethyl Group
The trifluoromethyl group serves several important functions:
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Enhances lipophilicity, improving membrane permeability
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Increases metabolic stability by resisting enzymatic degradation
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Alters the electronic properties of the amide functionality
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May improve binding to target proteins through fluorine-protein interactions
Significance of the Indeno-dioxole Core
The fused ring system provides:
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Structural rigidity, potentially improving binding specificity
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A scaffold for interaction with biological targets
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Potential for π-stacking interactions with aromatic amino acids in proteins
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Sites for further functionalization to modify activity
Comparison with Structurally Related Compounds
The structural similarity to compounds like 2,2,2-trifluoro-N-(7-hydroxy-6,7-dihydro-5H-indeno[5,6-d] dioxol-5-yl)-acetamide (which contains a hydroxyl group instead of a carbonyl) and 2,2,2-trifluoro-N-[5-(hydroxyimino)-6,7-dihydro-5H-indeno[5,6-d] dioxol-7-yl]acetamide (containing a hydroxyimino group) provides insights into how structural modifications affect properties :
| Compound | Key Structural Feature | Expected Property Difference |
|---|---|---|
| Target compound | Carbonyl at position 7 | Enhanced electrophilicity, potential for carbonyl-specific reactions |
| Hydroxy analog | Hydroxyl at position 7 | Increased hydrogen bonding capacity, different solubility profile |
| Hydroxyimino analog | Hydroxyimino at position 7 | Modified electronic properties, altered hydrogen bonding pattern |
Analytical Characterization
The analytical characterization of 2,2,2-trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d] dioxol-5-yl)acetamide typically involves multiple spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected key features in NMR spectra:
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1H NMR: Signals for aromatic protons (δ ~6.5-8.0 ppm), methylene protons (δ ~2.5-3.5 ppm), amide NH proton (δ ~8.5-10 ppm), and dioxole -OCH2O- protons (δ ~5.9-6.1 ppm)
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13C NMR: Carbonyl carbon signals (δ ~195 ppm for ketone, δ ~155-160 ppm for amide), aromatic carbons (δ ~100-150 ppm), and trifluoromethyl carbon (quartet, δ ~115-120 ppm)
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19F NMR: Signal for CF3 group (typically around δ -70 to -80 ppm)
Infrared (IR) Spectroscopy
Characteristic absorption bands:
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C=O stretching (ketone): ~1710-1720 cm-1
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C=O stretching (amide): ~1650-1670 cm-1
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N-H stretching: ~3200-3400 cm-1
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C-F stretching: ~1100-1200 cm-1
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C-O stretching (dioxole): ~1030-1050 cm-1
Mass Spectrometry
Expected features:
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Molecular ion peak at m/z 287
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Fragment ions corresponding to loss of CF3 (m/z 218)
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Characteristic fragmentation pattern of the indeno-dioxole core
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed for purity assessment and identification, with typical retention times dependent on the specific conditions employed.
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